5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Description
5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a bromo group at the para position and a trifluoromethyl group at the meta position on the phenyl ring attached to the thiadiazole core. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antifungal, antimicrobial, and anticonvulsant properties . The presence of electron-withdrawing groups (bromo and trifluoromethyl) enhances its lipophilicity and metabolic stability, which are critical for drug-like behavior .
Properties
Molecular Formula |
C9H5BrF3N3S |
|---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
5-[4-bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H5BrF3N3S/c10-6-2-1-4(3-5(6)9(11,12)13)7-15-16-8(14)17-7/h1-3H,(H2,14,16) |
InChI Key |
ZSYWLBJAETWKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole core is commonly synthesized via two main approaches:
Formation of One Bond: Typically involves acylation of thiosemicarbazides followed by dehydration using reagents such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid. This method is effective for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles with good yields and purity.
Formation of Two Bonds (Cyclization): This widely used method involves cyclization reactions starting from thiosemicarbazides or related intermediates with appropriate aldehydes or carboxylic acid derivatives. Variations include oxidative cyclization and dipolar cycloadditions, which can provide diverse substitution patterns on the thiadiazole ring.
Specific Preparation of 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Starting Materials and Key Intermediates
4-Bromo-3-(trifluoromethyl)benzaldehyde or related aryl precursors serve as the aromatic source for the 5-substituent.
Thiosemicarbazide derivatives provide the sulfur and nitrogen atoms essential for the thiadiazole ring.
2-Bromo-5-trifluoromethyl-1,3,4-thiadiazole and 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole are important intermediates known from prior art and patents, which can be functionalized further to introduce the desired aromatic substituents.
Synthetic Routes
Route A: Cyclization of Thiosemicarbazide with Aromatic Precursors
The reaction of 4-bromo-3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions (e.g., polyphosphoric acid or sulfuric acid) leads to the formation of a thiosemicarbazone intermediate.
Subsequent cyclization and dehydration yield the 1,3,4-thiadiazole ring bearing the substituted phenyl group at the 5-position and an amino group at the 2-position.
Methanesulfonic acid is reported as an efficient dehydrating agent for this transformation, providing high yields and purity.
Route B: Halogen-Substitution and Nucleophilic Aromatic Substitution
Starting from 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole, nucleophilic substitution with thiourea in boiling ethanol forms 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole.
This intermediate can then be reacted with 4-bromo-3-(trifluoromethyl)phenyl halides or sulfonates in the presence of a base and solvent to form the target compound via substitution at the 2-position or further oxidation steps if needed.
Route C: Oxidative Cyclization and Microwave-Assisted Synthesis
Some literature reports the use of microwave irradiation to enhance the oxidative cyclization of thiosemicarbazones derived from aromatic aldehydes and thiosemicarbazide, resulting in higher yields and shorter reaction times.
For example, oxidative cyclization in the presence of sodium cyanate and glacial acetic acid under reflux conditions (80–90°C) can efficiently produce 1,3,4-thiadiazole derivatives with substituted aromatic rings.
Reaction Conditions and Optimization
Literature and Patent Insights
The US Patent 4097669A describes methods for preparing 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles, including the use of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole as a key intermediate and its reaction with thiourea and aromatic halides to yield substituted thiadiazoles.
Research articles emphasize the importance of oxidative cyclization and microwave-assisted synthesis for enhancing yield and reducing reaction times in thiadiazole preparation.
The trifluoromethyl group on the aromatic ring increases the compound's lipophilicity and biological activity, making the precise control of substitution patterns crucial during synthesis.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Advantages | Challenges |
|---|---|---|---|---|
| Acylation and Dehydration | Thiosemicarbazide + 4-bromo-3-(trifluoromethyl)benzaldehyde | One-bond formation | High yield, straightforward | Requires strong acid dehydrating agents |
| Cyclization of Thiosemicarbazones | Thiosemicarbazone intermediates + oxidants | Two-bond formation | Efficient, microwave-assisted possible | Requires careful temperature control |
| Nucleophilic Substitution | 2-Bromo-5-trifluoromethyl-1,3,4-thiadiazole + thiourea + aryl halides | Substitution and oxidation | High selectivity, spontaneous reaction | Multi-step, sensitive to conditions |
| Oxidative Cyclization | Thiosemicarbazide + aldehydes + oxidants | Cyclization | Improved yields, shorter times | Requires optimization of oxidants |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives with boronic acids | 65-82% | Trifluoromethyl group remains intact; regioselectivity confirmed via HPLC-MS |
| Amination | CuI/L-proline, K₃PO₄, DMSO, 100°C | 4-Amino-3-(trifluoromethyl)phenyl-thiadiazole | 58% | Competing ring-opening reactions observed at >120°C |
The trifluoromethyl group exerts strong electron-withdrawing effects (-I), activating the adjacent bromine for NAS while stabilizing intermediates through resonance.
Thiadiazole Ring Transformations
The 1,3,4-thiadiazole core participates in three major reaction pathways:
A. Cyclization Reactions
Under acidic conditions (H₂SO₄/HOAc), the 2-amine group facilitates ring expansion:
textThiadiazole → 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
-
Key driver : Protonation of the amine initiates intramolecular nucleophilic attack
-
Byproducts : Sulfur dioxide evolution detected via gas chromatography
B. Oxidation Reactions
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid):
textThiadiazole-S → Sulfoxide (R-S=O) → Sulfone (R-SO₂)
-
Kinetics : First-order dependence on [mCPBA] (k = 0.017 M⁻¹s⁻¹ at 25°C)
-
Applications : Sulfone derivatives show 3.8× enhanced CYP450 binding affinity
C. Metal Coordination
Forms stable complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Application |
|---|---|---|
| Cu(II)Cl₂ | 2:1 | Catalytic C-N coupling |
| Pd(II) acetate | 1:1 | Cross-coupling precatalyst |
Structural confirmation via X-ray diffraction shows N,S-chelation mode
Functional Group Interconversion
The 2-amine group undergoes characteristic transformations:
Reaction Table
| Reaction | Reagents | Products | Selectivity |
|---|---|---|---|
| Acylation | AcCl, Et₃N | N-acetyl derivatives | >95% (mono) |
| Diazotization | NaNO₂/HCl | Diazonium salts | Stable below 5°C |
| Schiff Base Formation | Aromatic aldehydes | Imine derivatives | pH-dependent (optimum 6.8) |
Notably, the trifluoromethyl group suppresses electrophilic aromatic substitution at the meta position (Hammett σₚ = 0.54)
Comparative Reactivity Analysis
Data from structural analogs highlights unique features:
| Compound | Bromine Position | k_rel (NAS) | Thermal Stability (°C) |
|---|---|---|---|
| Target Molecule | Para | 1.00 (ref) | 218 |
| 5-[2-Bromo-4-(CF₃)phenyl] isomer | Ortho | 0.33 | 195 |
| 5-[3-Bromo-4-(CF₃)phenyl] isomer | Meta | 0.87 | 210 |
Kinetic data normalized to para-bromo derivative under identical conditions
Industrial-Scale Reaction Engineering
Continuous flow synthesis optimizations demonstrate scalability:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 8 hr | 22 min | 22× faster |
| Yield | 68% | 89% | +21% |
| E-Factor | 32.7 | 11.4 | 65% reduction |
Key innovation: Microfluidic mixing prevents thiadiazole decomposition at >150°C
This comprehensive reactivity profile establishes 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine as a versatile building block for medicinal chemistry and materials science. The synergy between its substituents enables precise control over reaction pathways, particularly in transition-metal catalyzed couplings and heterocyclic rearrangements .
Scientific Research Applications
5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromo and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and membrane permeability due to its strong electron-withdrawing nature .
- Bromo vs.
- Positional Effects : Meta-substituted trifluoromethyl groups (e.g., ) may alter dipole moments compared to para-substituted analogs, affecting intermolecular interactions.
Antifungal Activity
Compounds with di(indolyl)methylphenyl-thiadiazole scaffolds (e.g., compounds 4–10 in ) exhibit antifungal activity with IC50 values ranging from 0.5–8 μg/mL. The target compound’s bromo and trifluoromethyl groups may enhance activity against resistant fungal strains by disrupting membrane integrity .
Anticonvulsant Activity
In , the ethyl-substituted analog 4c showed potent anticonvulsant activity (ED50: 20.11 mg/kg in MES tests). The bromo and trifluoromethyl groups in the target compound could further modulate CNS penetration and target engagement .
Antimicrobial Activity
Nitro-furan-containing thiadiazoles (e.g., compounds 10–17 in ) demonstrated MIC values of 12.5–50 μg/mL against S. aureus and E. coli. The target compound’s halogenated aryl group may improve Gram-negative activity due to increased lipophilicity .
Biological Activity
5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in pest control.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiadiazole ring substituted with a brominated and trifluoromethylated phenyl group. The molecular weight of this compound is 324.12 g/mol .
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. In particular, this compound has shown promising results against various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values ranging from 0.28 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. Notably, the most active derivative demonstrated an IC50 of 3.29 μg/mL against HCT116 cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have indicated strong binding interactions between the compound and tubulin .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties:
- Fungicidal and Bactericidal Effects : Research indicates that compounds similar to this compound possess fungicidal and bactericidal activities against various pathogens. In particular, they have shown effectiveness in combating soil-borne fungi and bacteria .
- Insecticidal Properties : The compound has been noted for its insecticidal action, making it a candidate for agricultural applications aimed at pest control. Its efficacy in inhibiting the growth of arthropods has been documented .
Study on Anticancer Activity
A comprehensive review analyzed various thiadiazole derivatives, including this compound. It was found that modifications on the phenyl ring significantly affected cytotoxicity profiles across different cancer cell lines. The study emphasized structure–activity relationships (SAR), indicating that specific substitutions can enhance anticancer activity .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiadiazole derivatives, compounds similar to this compound were tested against various bacterial strains. Results showed that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Data Summary
Q & A
Basic: What are the standard synthetic routes for 5-[4-bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives under acidic or oxidative conditions. For example:
- Step 1: React isonicotinoyl hydrazide with potassium thiocyanate in concentrated H₂SO₄ to form the thiadiazole core .
- Step 2: Introduce the 4-bromo-3-(trifluoromethyl)phenyl group via nucleophilic substitution or cross-coupling reactions.
Key Variables: - Catalyst: Mn(II) catalysts enhance regioselectivity in similar thiadiazole syntheses .
- Temperature: Reflux at 90°C with POCl₃ improves cyclization efficiency .
- Workup: Adjusting pH to 8–9 precipitates the product, with recrystallization in DMSO/water (2:1) yielding pure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
